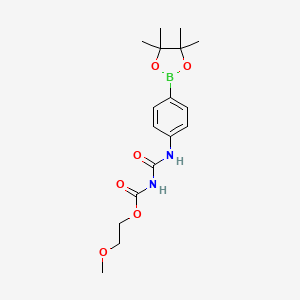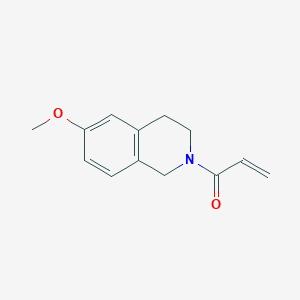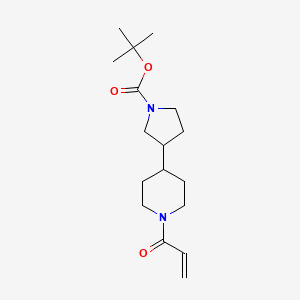![molecular formula C8H5NO2S B2364307 Thieno[3,2-c]pyridine-7-carboxylic acid CAS No. 1367975-87-8](/img/structure/B2364307.png)
Thieno[3,2-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring.
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridine-7-carboxylic acid is believed to inhibit tyrosine kinases associated with PDGFR or Raf . These kinases are important enzymes of cells that perform essential functions by regulating cell division and proliferation . In addition, it has been developed into highly potent inhibitors of the kinase GRK2 .
Mode of Action
The compound interacts with its targets through hydrogen bond donor–acceptor hinge binder motifs, frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The compound’s action on tyrosine kinases associated with PDGFR or Raf affects the MAPK pathways that incorporate a broad array of proliferative signals initiated by receptor tyrosine kinase (RTK) and G protein-coupled receptors . This leads to the regulation of cell division and proliferation, which is crucial in many disease states .
Result of Action
The compound’s action results in the inhibition of cell proliferation, making it a potential anti-cancer agent . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-c]pyridine-7-carboxylic acid interacts with various enzymes and proteins in biochemical reactions. It is a prodrug that is activated by hydrolysis of the ester group . The activation process occurs through an enzymatic mechanism that requires two enzymes: carboxylesterase and cytochrome P450 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor growth and proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is believed to inhibit tyrosine kinases associated with PDGFR or Raf , leading to antiangiogenic or anti-proliferative effects, such as anticancer activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds under acidic conditions to form the thienopyridine core . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Thieno[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has shown promise as an anticancer agent, inhibiting tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]pyridine-6-carboxylic acid
- Thieno[3,4-b]pyridine derivatives
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Thieno[3,2-c]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its activation as a prodrug further distinguish it from other similar compounds .
Properties
IUPAC Name |
thieno[3,2-c]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBJYOHDNFMBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=NC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367975-87-8 |
Source


|
| Record name | Thieno[3,2-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
